molecular formula C10H12N2OS B2494031 2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane CAS No. 1343794-55-7

2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B2494031
CAS No.: 1343794-55-7
M. Wt: 208.28
InChI Key: FNQVPSJQIBGBAS-UHFFFAOYSA-N
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Description

2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane is a compound that features a thiazole ring fused with a bicyclic azabicycloheptane structure. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, known for their wide range of biological activities and applications in various fields . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane typically involves the condensation of a thiazole derivative with a bicyclic azabicycloheptane precursor. One common method includes the reaction of 1,3-thiazole-4-carboxylic acid with 2-azabicyclo[2.2.1]heptane under specific conditions such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazole-4-carbonyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target .

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-10(9-5-14-6-11-9)12-4-7-1-2-8(12)3-7/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQVPSJQIBGBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3=CSC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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